molecular formula C6H11O4P B13408307 Trimethylolpropane (1,1,4,4,5-D5) Phosphate

Trimethylolpropane (1,1,4,4,5-D5) Phosphate

Cat. No.: B13408307
M. Wt: 183.15 g/mol
InChI Key: BYEFHDZWRALTEN-CZMJLJOYSA-N
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Description

Trimethylolpropane (1,1,4,4,5-D5) Phosphate is a stable isotope-labeled compound with the molecular formula C6D5H6O4P and a molecular weight of 183.154. It is a derivative of Trimethylolpropane Phosphate, which is known for its applications in various fields, including chemistry and biology .

Preparation Methods

The synthesis of Trimethylolpropane (1,1,4,4,5-D5) Phosphate typically involves the use of deuterated reagents to introduce deuterium atoms into the molecule. The general synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Trimethylolpropane (1,1,4,4,5-D5) Phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Trimethylolpropane (1,1,4,4,5-D5) Phosphate has a wide range of scientific research applications, including:

Mechanism of Action

Trimethylolpropane (1,1,4,4,5-D5) Phosphate exerts its effects by acting as a gamma-aminobutyric acid receptor antagonist. This interaction leads to the inhibition of gamma-aminobutyric acid-mediated neurotransmission, which can result in convulsions, seizures, and other neuromuscular-related episodes. The molecular targets involved include gamma-aminobutyric acid receptors and associated signaling pathways.

Comparison with Similar Compounds

Trimethylolpropane (1,1,4,4,5-D5) Phosphate can be compared with other similar compounds, such as:

    Trimethylolpropane Phosphate: The non-deuterated version of the compound, which has similar chemical properties but lacks the stable isotope labeling.

    Trimethylolethane Phosphate: A similar compound with a slightly different molecular structure, used in similar applications.

    Pentaerythritol Phosphate: Another related compound with multiple hydroxy groups, used in the production of resins and coatings.

The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable for research applications involving isotopic tracing and analysis.

Properties

Molecular Formula

C6H11O4P

Molecular Weight

183.15 g/mol

IUPAC Name

3,3,5,5,8-pentadeuterio-4-ethyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide

InChI

InChI=1S/C6H11O4P/c1-2-6-3-8-11(7,9-4-6)10-5-6/h2-5H2,1H3/i3D,4D2,5D2

InChI Key

BYEFHDZWRALTEN-CZMJLJOYSA-N

Isomeric SMILES

[2H]C1C2(C(OP(=O)(O1)OC2([2H])[2H])([2H])[2H])CC

Canonical SMILES

CCC12COP(=O)(OC1)OC2

Origin of Product

United States

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